![molecular formula C17H20N6O B2434498 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034372-39-7](/img/structure/B2434498.png)
1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, with various substituents attached at the 1, 3, and 5 positions of the ring. The N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl} group would be attached to the pyrazole ring via a carboxamide linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing carboxamide group and the electron-donating methyl groups. The pyrazole ring itself is aromatic and relatively stable, but can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group could enhance its solubility in polar solvents, while the methyl groups could increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrazole derivatives are synthesized through various methods, with their structural diversity offering a wide range of chemical properties and applications. For instance, the experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and derivatives provide foundational knowledge on synthesizing similar compounds (Yıldırım et al., 2005). The synthesis process often involves condensation reactions, and the functional groups attached to the pyrazole core significantly influence the compound's reactivity and potential applications.
Biological Applications
Pyrazole derivatives are explored for their biological activities, including their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of these compounds in medical research (Rahmouni et al., 2016). Such studies highlight the importance of pyrazole derivatives in developing new pharmaceuticals and understanding their mechanisms of action at the molecular level.
Antimicrobial and Antituberculosis Activity
Pyrazole carboxamide derivatives have been identified for their antimicrobial properties, including nematocidal and fungicidal activities. Research on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has shown promising results against Mycobacterium tuberculosis, suggesting potential applications in addressing tuberculosis and other bacterial infections (Zhao et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-16(13(2)22(3)21-12)17(24)19-8-9-23-11-15(10-20-23)14-4-6-18-7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVZXYCMKLQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



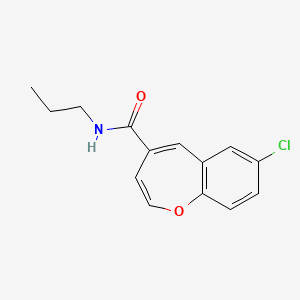

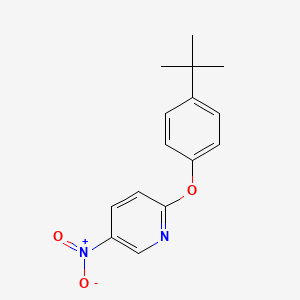
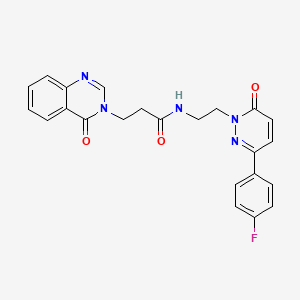
![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)
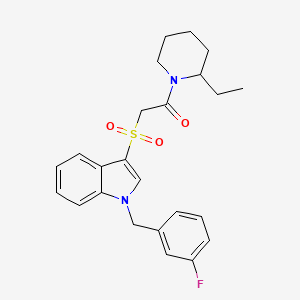
![4-Thiazolecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2434434.png)
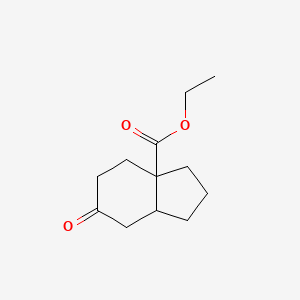
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)
![N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2434437.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)
